The compound can be synthesized through several methods, including bromination reactions involving starting materials like 3-methyl-1-(methylsulfanyl)pentane or thiols. It is commercially available from chemical suppliers such as BenchChem, which provides detailed information on its synthesis and applications.
3-(Bromomethyl)-1-(methylsulfanyl)pentane belongs to the class of organobromine compounds, specifically alkyl halides, and is classified as a sulfur-containing organic compound due to the presence of the methylsulfanyl group.
The synthesis of 3-(Bromomethyl)-1-(methylsulfanyl)pentane can be achieved through various methods:
The reaction conditions must be carefully controlled to ensure high yields and purity. In industrial settings, continuous flow processes may be employed to optimize production efficiency and minimize environmental impact.
The molecular formula for 3-(Bromomethyl)-1-(methylsulfanyl)pentane is , with a molecular weight of approximately 211.17 g/mol. The structure can be represented using various notations:
These structural representations highlight the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions.
3-(Bromomethyl)-1-(methylsulfanyl)pentane can undergo several significant chemical reactions:
The reactions yield diverse products depending on the conditions and reagents used, enhancing the utility of this compound in synthetic chemistry.
The mechanism of action for 3-(Bromomethyl)-1-(methylsulfanyl)pentane primarily involves its reactivity towards nucleophiles and oxidizing agents:
These mechanisms facilitate the compound's use in synthesizing more complex molecules in organic chemistry.
Property | Value |
---|---|
Molecular Formula | C7H15BrS |
Molecular Weight | 211.17 g/mol |
IUPAC Name | 3-(bromomethyl)-1-methylsulfanylpentane |
InChI | InChI=1S/C7H15BrS/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
Canonical SMILES | CCC(CCSC)CBr |
3-(Bromomethyl)-1-(methylsulfanyl)pentane finds applications across various scientific fields:
This compound's diverse applications underscore its significance in advancing research across multiple disciplines.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3